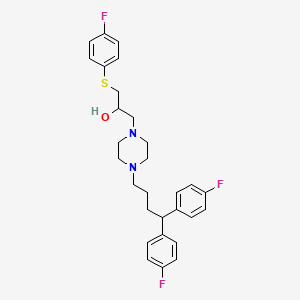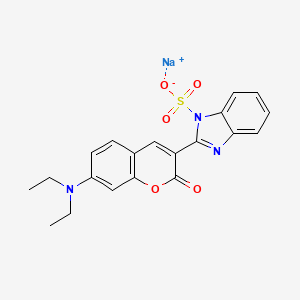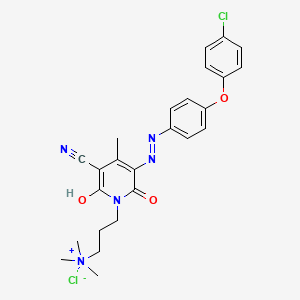
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate: is a complex organic compound with a molecular formula of C25H45NO8 and a molecular weight of 487.6267 . This compound is characterized by its unique structure, which includes a norpinanyl group, ethoxyethyl linkage, and dipropylamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate involves multiple steps. The process typically begins with the preparation of the norpinanyl intermediate, followed by the introduction of the ethoxyethyl group and the dipropylamine moiety. The final step involves the formation of the citrate salt.
Preparation of Norpinanyl Intermediate: The norpinanyl intermediate is synthesized through a series of reactions, including cyclization and methylation.
Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced through an etherification reaction, where the norpinanyl intermediate reacts with ethylene oxide under controlled conditions.
Formation of Dipropylamine Moiety: The dipropylamine moiety is introduced through an amination reaction, where the ethoxyethyl intermediate reacts with dipropylamine.
Formation of Citrate Salt: The final compound is obtained by reacting the dipropylamine intermediate with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate can be compared with other similar compounds, such as:
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine: Lacks the citrate moiety, leading to different solubility and stability properties.
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)diethylamine: Contains diethylamine instead of dipropylamine, resulting in different reactivity and biological activity.
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine hydrochloride: Contains hydrochloride instead of citrate, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
| 83440-64-6 | |
Molecular Formula |
C25H45NO8 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-N-propylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H37NO.C6H8O7/c1-5-10-20(11-6-2)12-14-21-13-9-16-7-8-17-15-18(16)19(17,3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h16-18H,5-15H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
RSXHMSIQZYRSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOCCC1CCC2CC1C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)



![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)






